6-Cyano-5-methylnicotinic acid
Description
Significance within Nicotinic Acid Chemistry and Pyridine (B92270) Derivatives
The pyridine ring is one of the most fundamental N-heteroaromatic structures and a core component in a vast array of physiologically active compounds. ekb.eg It is naturally present in essential molecules like nicotinic acid, nicotinamide (B372718), and vitamin B6, which are crucial for metabolic processes. ekb.eg The versatility of the pyridine scaffold has made it a cornerstone in the development of pharmaceuticals and functional materials. ekb.egnih.gov
The introduction of substituents onto the pyridine ring, as seen in 6-Cyano-5-methylnicotinic acid, is a key strategy in medicinal chemistry to modulate the molecule's physical, chemical, and biological properties. nih.gov The cyano (-CN) group, in particular, is an important functional group that can enhance reactivity and is often used to synthesize more complex molecules. cymitquimica.comresearchgate.net Cyano-substituted pyridines, or cyanopyridines, have attracted significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ekb.egresearchgate.netontosight.ai The presence of both a carboxylic acid and a nitrile functional group makes this compound a versatile intermediate in organic synthesis. evitachem.comcymitquimica.com Its potential applications are being explored in pharmaceutical development as a building block for drugs targeting metabolic disorders and in materials science for its potential electronic properties related to the pyridine structure. evitachem.com
Historical Context of Research on Cyano-Substituted Nicotinic Acid Analogues
Research into nicotinic acid and its derivatives has a long history, spurred by the discovery of naturally occurring alkaloids like nicotine (B1678760) and the identification of nicotinamide (an amide of nicotinic acid) between 1935 and 1937. beilstein-journals.orgwikipedia.org Early investigations even explored the potential synthesis of nicotinic acid derivatives under primitive earth conditions, highlighting the fundamental importance of these structures. nih.gov
The study of cyanopyridines, also known as nicotinonitriles, has evolved into a significant subfield. ekb.egresearchgate.net Extensive research has been dedicated to developing synthetic pathways to access these compounds, driven by their demonstrated biological, therapeutic, and medicinal value. ekb.egresearchgate.net The development of synthetic methods, such as the Guareschi–Thorpe condensation, provided access to highly substituted pyridones, which are precursors to various pyridine derivatives. beilstein-journals.org Over the decades, a substantial body of literature has documented the synthesis, reactivity, and wide-ranging applications of nicotinonitrile-based compounds, establishing them as crucial scaffolds in modern medicinal chemistry. ekb.egresearchgate.netsemanticscholar.org
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1360953-72-5 | bldpharm.com |
| Molecular Formula | C₈H₆N₂O₂ | bldpharm.comuni.lu |
| Molecular Weight | 162.15 g/mol | bldpharm.com |
| IUPAC Name | 6-Cyano-5-methylpyridine-3-carboxylic acid | uni.lu |
| Appearance | Solid (at room temperature) | cymitquimica.com |
| SMILES | O=C(O)C1=CN=C(C#N)C(C)=C1 | bldpharm.com |
| InChIKey | FAMBJGGXXNEVAR-UHFFFAOYSA-N | uni.lu |
Predicted Collision Cross Section Data
Predicted collision cross section (CCS) values provide information about the molecule's size and shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 163.05020 | 132.1 |
| [M+Na]⁺ | 185.03214 | 142.9 |
| [M-H]⁻ | 161.03564 | 133.3 |
| [M+NH₄]⁺ | 180.07674 | 149.1 |
| [M+K]⁺ | 201.00608 | 140.5 |
| [M+H-H₂O]⁺ | 145.04018 | 119.6 |
| [M+HCOO]⁻ | 207.04112 | 150.3 |
| [M+CH₃COO]⁻ | 221.05677 | 188.6 |
| Data sourced from PubChemLite. uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
6-cyano-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMBJGGXXNEVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360953-72-5 | |
| Record name | 6-cyano-5-methylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Cyano 5 Methylnicotinic Acid and Its Precursors
Conventional Synthetic Routes
Traditional approaches to synthesizing 6-Cyano-5-methylnicotinic acid and its precursors rely on well-established chemical transformations, including oxidation, hydrolysis, and condensation reactions. These methods are foundational in organic synthesis and provide reliable pathways to the target molecule.
Oxidation Reactions in the Synthesis of Nicotinic Acid Derivatives
Oxidation is a critical step in the synthesis of many nicotinic acid derivatives, often employed to convert alkyl side chains on the pyridine (B92270) ring into the required carboxylic acid group. For instance, a common precursor, 5-methylnicotinic acid, can be synthesized from 3,5-dimethylpyridine (B147111) through oxidation. evitachem.comchemicalbook.com Various oxidizing agents are utilized for this transformation, each with specific reaction conditions and outcomes.
Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), and hydrogen peroxide (H₂O₂). evitachem.comjetir.org The oxidation of 3-methylpyridine (B133936) with potassium dichromate has been shown to produce nicotinic acid with a yield of 67.4% and high selectivity. researchgate.net Similarly, the industrial production of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine. nih.gov For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a highly selective process used on a large industrial scale. chimia.ch
The choice of oxidant and reaction conditions can significantly influence the efficiency and product purity. For example, using potassium permanganate in an aqueous solution can offer high-purity products while minimizing environmental impact. evitachem.com
Table 1: Oxidation Reactions for Nicotinic Acid Precursors
| Starting Material | Oxidizing Agent | Product | Key Conditions | Yield/Conversion | Source |
|---|---|---|---|---|---|
| 3,5-dimethylpyridine | Potassium permanganate (KMnO₄) | 5-Methylnicotinic acid | Aqueous solvent, 25-35°C | 59.4% yield | chemicalbook.com |
| 3-methylpyridine | Potassium dichromate | Nicotinic acid | Not specified | 67.4% yield, 99.7% conversion | researchgate.net |
| Nicotine (B1678760) | Hydrogen peroxide (H₂O₂) | Nicotinic acid | 70°C, 8 hours | 3.87 g from 1.2 g nicotine | jetir.org |
| 5-ethyl-2-methylpyridine | Nitric acid (HNO₃) | Nicotinic acid | Liquid-phase oxidation | Used for up to 15,000 t/year production | chimia.ch |
| 3-methylpyridine | Nitric acid (HNO₃) | Nicotinic acid | 260°C, 5–6 MPa | 89% yield, 69% conversion | nih.gov |
Hydrolysis of Nitrile Precursors
The conversion of a nitrile (cyano group) to a carboxylic acid via hydrolysis is a fundamental step that can be applied in the final stages of synthesizing this compound from a dicyano or a cyano-ester precursor. This reaction involves the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com The process can be catalyzed by either acid or base. organicchemistrytutor.comlibretexts.org
Under acidic conditions, the nitrile is first protonated, which increases its electrophilicity and facilitates the attack by a weak nucleophile like water. lumenlearning.comorganicchemistrytutor.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk For example, heating a nitrile under reflux with dilute hydrochloric acid yields the free carboxylic acid. chemguide.co.uk
In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.org This pathway also forms an amide intermediate. Depending on the reaction conditions, the hydrolysis can be stopped at the amide stage or can proceed to form the salt of the carboxylic acid. organicchemistrytutor.com Vigorous conditions, such as higher temperatures and extended reaction times, typically favor the formation of the carboxylic acid. organicchemistrytutor.com A continuous process for preparing nicotinic acid involves the hydrolysis of nicotinonitrile in the presence of ammonia (B1221849) at temperatures between 121-205°C. google.com
Condensation Reactions
Condensation reactions are pivotal for constructing the pyridine ring, the core structure of nicotinic acid derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. The industrial synthesis of precursors like 5-ethyl-2-methylpyridine, for instance, is achieved through the liquid-phase condensation of paraldehyde (B1678423) and ammonia. chimia.ch Another key precursor, 3-methylpyridine, is obtained from the reaction of acrolein with ammonia in the gas phase. nih.gov While specific condensation reactions leading directly to this compound are not detailed in the provided context, the synthesis of its precursors heavily relies on these fundamental ring-forming strategies.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce waste, improve energy efficiency, and minimize the use of hazardous substances. mdpi.comresearchgate.netpharmtech.com These approaches are relevant to the synthesis of this compound and its derivatives.
Aqueous Medium Reactions
Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. The synthesis of 5-methylnicotinic acid from 3,5-dimethylpyridine using potassium permanganate can be effectively carried out in an aqueous solvent. chemicalbook.com This method not only avoids the use of organic solvents but can also lead to high-purity products. evitachem.com Similarly, a three-component domino reaction for synthesizing pyrimidinetriones has been developed to proceed in an aqueous medium with high selectivity and rapid reaction times. nih.gov The use of water as a solvent is also noted in the synthesis of 2-(arylamino)nicotinic acids, where 2-chloronicotinic acid is reacted with amines under reflux conditions in water. researchgate.net
Table 2: Green Synthesis Approaches for Nicotinic Acid Derivatives
| Green Approach | Reaction/Process | Starting Materials | Key Features | Source |
|---|---|---|---|---|
| Aqueous Medium | Oxidation | 3,5-dimethylpyridine, KMnO₄ | Avoids organic solvents, yields high-purity product. | evitachem.comchemicalbook.com |
| Aqueous Medium | Domino Reaction | Various (for pyrimidinetriones) | Rapid reaction, high yield, operational simplicity. | nih.gov |
| Catalyst-Free | Amination | 2-chloronicotinic acid, primary aromatic amines | Solvent-free, operationally simple, short reaction times (15-120 min). | researchgate.net |
| Catalyst-Free | Domino Reaction | Various (for pyrimidinetriones) | Performed in aqueous medium, no column chromatography needed. | nih.gov |
Catalyst-Free Synthesis
Eliminating the need for a catalyst, particularly those based on heavy metals, is another key principle of green chemistry. A notable example is the environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives. researchgate.net This method involves the reaction of 2-chloronicotinic acid with various primary aromatic amines, achieving good to excellent yields in very short reaction times (15–120 minutes). researchgate.net Another instance of a catalyst-free approach is a three-component domino reaction for synthesizing pyrimidinetriones, which proceeds efficiently in an aqueous medium without a catalyst and simplifies purification by avoiding column chromatography. nih.gov These examples highlight a growing trend towards developing more sustainable synthetic routes that reduce reliance on both solvents and catalysts.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.comresearchgate.netnih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and often accessing reaction pathways that are less favored under traditional thermal conditions. researchgate.net While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles and observed benefits in the synthesis of related pyridine and nicotinic acid derivatives suggest its high applicability.
In the context of preparing precursors for this compound, such as substituted pyridines, microwave assistance can be applied to various reaction types, including cyclocondensation, cycloaddition, and multicomponent reactions. mdpi.com The use of microwave irradiation has been shown to be effective in the synthesis of 2-hydroxy-6-methylnicotinic acid complexes, demonstrating the utility of this method for nicotinic acid derivatives. researchgate.net The table below illustrates a comparative example of reaction times for the synthesis of a quinoline (B57606) derivative, a related nitrogen-containing heterocycle, under conventional versus microwave-assisted conditions, highlighting the typical time-saving advantage of the latter.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Quinoline Derivative A representative example based on analogous heterocyclic syntheses.
| Reaction Step | Conventional Heating Time | Microwave-Assisted Time |
| Cyclization | 8 - 12 hours | 10 - 30 minutes |
The application of microwave technology to the synthesis of this compound and its intermediates would be anticipated to offer similar benefits, contributing to a more efficient and rapid production of this compound.
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. jocpr.com A high atom economy indicates that most of the atoms from the starting materials are found in the product, minimizing the generation of waste in the form of byproducts. jocpr.com In the synthesis of a specialized chemical like this compound, considering the atom economy of the chosen synthetic route is crucial for developing a sustainable and cost-effective process.
The calculation for percent atom economy is:
% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100
Different synthetic strategies for nicotinic acid and its derivatives exhibit vastly different atom economies. For example, older methods for the production of nicotinic acid using strong oxidizing agents like chromium trioxide or potassium permanganate have very low atom economies, in the range of 10-21%, due to the large amounts of inorganic waste generated. nih.gov In contrast, more modern approaches, such as the oxidative ammonolysis of 3-methylpyridine, can achieve a much higher atom economy as the primary byproduct is water. nih.gov
When designing a synthesis for this compound, reactions that are inherently atom-economical should be prioritized. These include:
Addition Reactions: Where two or more molecules combine to form a larger one without the loss of any atoms.
Rearrangement Reactions: Where the atoms of a molecule are rearranged to form a new isomer.
Cycloaddition Reactions: Such as the Diels-Alder reaction, which can be highly atom-efficient. nih.gov
Conversely, reactions that tend to have poor atom economy include:
Substitution Reactions: Where a part of a molecule is replaced by another group, generating a leaving group as waste.
Elimination Reactions: Which produce byproducts as a molecule is removed from a substrate.
Wittig Reaction: A common method for forming alkenes that generates triphenylphosphine (B44618) oxide as a high molecular weight byproduct.
The table below provides a hypothetical comparison of two different synthetic approaches to a generic nicotinic acid derivative to illustrate the concept of atom economy.
Table 2: Hypothetical Atom Economy for Different Synthetic Routes to a Nicotinic Acid Derivative
| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |
| Route A (Low Economy) | Substituted Pyridine + KMnO₄ + H₂SO₄ | Nicotinic Acid Derivative | MnO₂ + K₂SO₄ + H₂O | Low (e.g., < 30%) |
| Route B (High Economy) | Substituted Pyridine + O₂ + NH₃ | Nicotinic Acid Derivative | H₂O | High (e.g., > 80%) |
Chemical Transformations and Reactivity of 6 Cyano 5 Methylnicotinic Acid
Functionalization Strategies
The functional groups of 6-cyano-5-methylnicotinic acid offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Esterification Reactions
The carboxylic acid group of this compound can readily undergo esterification. This reaction typically involves treatment with an alcohol in the presence of an acid catalyst or using a coupling agent to facilitate the formation of the ester bond. For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester. evitachem.com This transformation is crucial for modifying the solubility and pharmacokinetic properties of molecules in drug discovery programs. A general representation of this reaction is the conversion of the carboxylic acid to its corresponding ester, for example, 2-chloro-5-methylnicotinic acid methyl ester. googleapis.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Product |
| This compound | Methanol, H+ | Methyl 6-cyano-5-methylnicotinate |
| This compound | Ethanol, H+ | Ethyl 6-cyano-5-methylnicotinate |
N-Alkylation and Related Transformations
The nitrogen atom in the pyridine (B92270) ring of this compound can be alkylated, although this reaction is less straightforward than the esterification of the carboxylic acid. The electron-withdrawing nature of the cyano and carboxylic acid groups deactivates the pyridine ring towards electrophilic attack. However, under specific conditions, such as using a strong alkylating agent and a suitable base, N-alkylation can be achieved. For example, N-alkylation of nicotinic acid derivatives can be performed with reagents like methyl iodide in the presence of a base. researchgate.net
Nitrile Group Reactivity: Hydrolysis and Derivatization
The cyano group is a versatile functional group that can be transformed into various other functionalities. lumenlearning.com
The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. libretexts.orgebsco.com In the case of this compound, hydrolysis of the nitrile group would lead to the formation of a dicarboxylic acid derivative. This reaction typically requires heating with a dilute acid or a base. libretexts.orgsavemyexams.com For example, heating a nitrile with a sodium hydroxide (B78521) solution results in the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org The hydrolysis can be a two-stage process, first forming an amide and then the carboxylic acid. libretexts.orgebsco.com
The nitrile group can also be derivatized to other functional groups. For instance, reduction of the nitrile using a strong reducing agent like lithium aluminum hydride (LiAlH4) would yield a primary amine. libretexts.org
Table 2: Nitrile Group Transformations
| Starting Material | Reagents | Product |
| This compound | H3O+, heat | 5-Methylpyridine-2,3-dicarboxylic acid |
| This compound | 1. LiAlH4, 2. H2O | 3-Carboxy-5-methyl-6-(aminomethyl)pyridine |
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Conversely, the electron-deficient nature of the pyridine ring, enhanced by the cyano and carboxylic acid groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). sioc-journal.cnwikipedia.org In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. wikipedia.org For SNAr to occur on the pyridine ring of this compound, a suitable leaving group would need to be present on the ring, typically at a position activated by the electron-withdrawing groups. The presence of electron-withdrawing groups, such as a nitro group, ortho or para to a halide leaving group, favors the SNAr mechanism. wikipedia.org
Structural Elucidation and Characterization Techniques
Spectroscopic Analysis
Spectroscopic techniques are fundamental in confirming the molecular structure and electronic properties of 6-Cyano-5-methylnicotinic acid.
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide characteristic signatures for its key functional groups.
The IR spectrum of a related compound, 6-methylnicotinic acid, has been recorded, and its vibrational frequencies have been analyzed. By analogy, the IR spectrum of this compound is expected to exhibit distinct absorption bands. The presence of the cyano group (-C≡N) would introduce a sharp, medium-intensity band in the region of 2200-2300 cm⁻¹. The carboxylic acid group gives rise to a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching vibration typically between 1700 and 1725 cm⁻¹. The pyridine (B92270) ring vibrations and C-H stretching and bending modes from the methyl group and the aromatic ring would also be present.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C≡N stretch is also Raman active and would appear in the same region as in the IR spectrum. researchgate.net The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental spectra. researchgate.net
Table 1: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| C=O stretch | 1700-1725 | Strong | |
| Cyano | C≡N stretch | 2200-2300 | Medium, Sharp |
| Pyridine Ring | C=C, C=N stretches | 1400-1600 | Medium to Strong |
| Methyl Group | C-H stretches | 2850-2960 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the positions of the substituents. The methyl group protons would likely resonate as a singlet in the upfield region, typically around δ 2.3-2.6 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the position of which can be solvent-dependent.
The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 165-185 ppm. The carbons of the pyridine ring would resonate between δ 120-160 ppm, with their specific shifts influenced by the electron-withdrawing cyano group and the electron-donating methyl group. The cyano carbon has a characteristic chemical shift in the range of δ 115-125 ppm. The methyl carbon would appear at a more upfield position, generally between δ 15-25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H | 7.0 - 9.0 | 120 - 160 |
| Methyl H | 2.3 - 2.6 | 15 - 25 |
| Carboxyl H | 10 - 13 | N/A |
| Carbonyl C | N/A | 165 - 185 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the substituted pyridine ring. The presence of the cyano and carboxylic acid groups, which are auxochromes and chromophores, will influence the position and intensity of these absorption maxima (λmax). Studies on related substituted nicotinic acids have shown that solvent polarity can affect the λmax, which can be analyzed using solvatochromic models like the Kamlet-Taft equation. tsijournals.com For instance, the electronic spectra of 2- and 6-substituted nicotinic acids have been studied in various solvents to understand the influence of substituents and solvent effects. tsijournals.com
X-ray Crystallography and Crystal Engineering
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Table 3: Illustrative Crystal Data for a Related Compound (6-Methylnicotinic acid)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.869(1) |
| b (Å) | 16.111(3) |
| c (Å) | 10.468(2) |
| β (°) | 95.83(2) |
| V (ų) | 648.7(2) |
| Z | 4 |
Data for 6-methylnicotinic acid, a related compound, is presented for illustrative purposes. researchgate.net
The stability of the crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form robust hydrogen-bonded dimers or catemers with neighboring molecules. The pyridine nitrogen is also a hydrogen bond acceptor. Furthermore, the cyano group can participate in hydrogen bonding and other dipole-dipole interactions.
Hirshfeld Surface Analysis in Coordination Compounds
Hirshfeld surface analysis has emerged as a powerful tool for the qualitative and quantitative investigation of intermolecular interactions within the crystal structures of coordination compounds. This method provides a visual and statistical insight into how molecules interact with their nearest neighbors, which is crucial for understanding the packing motifs, stability, and physicochemical properties of crystalline materials. While specific, in-depth research on the Hirshfeld surface analysis of coordination compounds derived from this compound is not extensively available in the current body of scientific literature, the principles of this analytical technique can be understood through its application to closely related structures, such as metal complexes of other nicotinic acid derivatives.
The core of Hirshfeld surface analysis lies in partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The surface is defined as the boundary where the contribution to the procrystal density from the promolecule and the rest of the crystal are equal.
One of the key outputs of this analysis is the 2D fingerprint plot, which is a histogram of the internal (dᵢ) and external (dₑ) distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface, respectively. These plots provide a summary of the intermolecular contacts in the crystal. Different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, have characteristic appearances on the fingerprint plot.
For a hypothetical coordination compound of this compound, the Hirshfeld surface analysis would be instrumental in elucidating the roles of the various functional groups—the pyridine ring, the cyano group, the methyl group, and the carboxylic acid—in directing the crystal packing. The nitrogen atom of the cyano group and the oxygen atoms of the carboxylate are potential hydrogen bond acceptors, while the C-H bonds of the methyl group and the pyridine ring can act as weak hydrogen bond donors.
Detailed Research Findings from Analogous Systems
In studies of coordination compounds involving ligands structurally similar to this compound, such as other substituted nicotinic acids, Hirshfeld surface analysis has revealed the prevalence of several key intermolecular interactions. For instance, in the coordination complexes of 6-methylnicotinic acid, H···H, H···O, N···H, C–H···π, and π···π interactions have been identified as dominant. researchgate.netresearchgate.net The complexation with different transition metals can influence the nature and extent of these interactions. For example, in some cases, complexation leads to an increase in C–H···π interactions and a decrease in H–H, N–H, and π···π interactions when compared to the free ligand. researchgate.net
The analysis typically involves generating dₙₒᵣₘ maps, which highlight regions of close contact. Red regions on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts of van der Waals separation.
Hypothetical Data Tables for a this compound Complex
To illustrate the kind of data generated from a Hirshfeld surface analysis of a hypothetical metal complex of this compound, the following tables are presented. These tables are based on typical findings for similar coordination compounds and are for illustrative purposes only, as specific experimental data for this compound is not available.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of a Hypothetical Metal Complex of this compound
| Interaction Type | Contribution (%) |
| H···H | 40.5 |
| O···H/H···O | 25.2 |
| C···H/H···C | 15.8 |
| N···H/H···N | 10.3 |
| C···C | 3.5 |
| N···C/C···N | 2.1 |
| Other | 2.6 |
This table would quantify the relative importance of different intermolecular contacts in the crystal packing. The high percentage of H···H contacts is common in organic and organometallic compounds due to the abundance of hydrogen atoms on the molecular surface. The significant contributions from O···H and N···H contacts would point to the presence of hydrogen bonding, a key factor in the formation of supramolecular architectures.
Table 2: Key Intermolecular Contact Distances (Å) in a Hypothetical Metal Complex of this compound
| Donor-H···Acceptor | d(D-H) | d(H···A) | d(D···A) | Angle (D-H···A)° |
| O-H···N(cyano) | 0.84 | 1.95 | 2.78 | 170 |
| C-H(methyl)···O(carboxylate) | 0.98 | 2.45 | 3.40 | 165 |
| C-H(pyridine)···O(water) | 0.95 | 2.50 | 3.35 | 150 |
This table would provide detailed geometric information about the specific hydrogen bonds and other close contacts within the crystal structure, allowing for a deeper understanding of the forces governing the solid-state assembly of the coordination compound.
Derivatives and Analogues of 6 Cyano 5 Methylnicotinic Acid
Synthesis of Novel Derivatives
The synthesis of new molecules based on the 6-cyano-5-methylnicotinic acid scaffold involves a range of chemical transformations, from functional group interconversions to the construction of complex, multi-ring systems.
The pyridine (B92270) core of this compound is a primary site for modification. The synthesis of pyridine-based derivatives often begins with nicotinic acid or its close analogues, introducing the requisite cyano and methyl groups through various synthetic routes. evitachem.com One common approach involves the use of 5-methylnicotinic acid as a starting material, with the cyano group introduced at the 6-position via nucleophilic substitution reactions using cyanide sources. evitachem.com
Further derivatization can be achieved through reactions targeting the existing functional groups. For instance, the cyano group can undergo reduction to form an amine or an aldehyde, or participate in nucleophilic substitution, making it a versatile handle for further functionalization. evitachem.com The carboxylic acid group can be converted into esters, amides, or other related functionalities.
Research into related pyridine systems provides insight into potential synthetic strategies. For example, methods for creating polysubstituted pyridines through one-pot reactions involving aldehydes, phosphorus ylides, and propargyl azide (B81097) demonstrate advanced techniques for building the pyridine core. organic-chemistry.org Similarly, the functionalization of pyridine N-oxides with Grignard reagents, catalyzed by copper, offers a pathway to introduce alkyl, aryl, or alkenyl substituents onto the pyridine ring, a strategy that could be adapted for analogues of this compound. organic-chemistry.org
Table 1: Examples of Synthetic Reactions for Pyridine Derivative Synthesis
| Reaction Type | Starting Materials | Reagents/Catalysts | Product Type |
|---|---|---|---|
| Cyanation | 5-methylnicotinic acid derivatives | Sodium cyanide (NaCN) | This compound |
| Cross-Coupling | Pyridine N-oxides | Grignard reagents, Copper catalyst, LiF or MgCl₂ | 2-Alkyl/Aryl-substituted pyridines |
| Cyclization | N-vinyl/N-aryl amides | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Pyridine and quinoline (B57606) derivatives |
| One-Pot Synthesis | Aldehydes, phosphorus ylides, propargyl azide | Wittig/Staudinger/Aza-Wittig reaction sequence | Polysubstituted pyridines |
This table presents generalized synthetic strategies applicable to pyridine chemistry, based on established methods. evitachem.comorganic-chemistry.org
Annulated heterocyclic systems, where one or more rings are fused to the initial pyridine structure, represent a significant class of derivatives. The synthesis of these fused systems is a key area of N-heterocyclic chemistry, often yielding compounds with unique pharmacological profiles. tandfonline.com A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, which can be constructed using starting materials that contain the core structure of a substituted pyridine. tandfonline.comresearchgate.net
Multicomponent reactions are a particularly efficient strategy for building these complex scaffolds. For instance, a one-pot synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved by reacting 6-aminouracil (B15529), various aldehydes, and a molecule containing an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate) under catalytic conditions. researchgate.net The use of catalysts such as Brønsted-acidic ionic liquids or nanoporous silica (B1680970) can facilitate these reactions, often under solvent-free or environmentally friendly conditions. researchgate.net These methods allow for the fusion of a pyrimidine (B1678525) ring system onto the pyridine core, using the inherent reactivity of precursors like 6-aminouracil which shares structural similarities with the aminopyridine that could be derived from this compound. tandfonline.comresearchgate.net
The synthesis of 6-aryl-5-cyano thiouracil derivatives, while based on a pyrimidine core, demonstrates the construction of related cyano-substituted heterocyclic systems that can be extended to pyridine-based analogues. nih.gov
Table 2: Synthetic Approaches to Annulated Pyrimidine Systems
| Resulting System | Reaction Type | Key Reactants | Catalyst/Conditions |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Three-component reaction | 6-Aminouracil, Aldehyde, Malononitrile | SBA-Pr-SO3H, Solvent-free |
| Pyrido[2,3-d]pyrimidines | Three-component reaction | 6-aminopyrimidin-4(3H)-one, Aldehyde, Ethylcyanoacetate | Brønsted-acidic ionic liquid |
| Pyrano[2,3-d]pyrimidines | Three-component reaction | Barbituric acid, Aldehyde, Malononitrile | L-Proline, Aqueous media |
This table illustrates common multicomponent strategies for synthesizing fused pyrimidine heterocycles, which are analogous to potential derivatives of this compound. researchgate.net
Conformationally restricted analogues are derivatives designed to have reduced flexibility. nih.gov This structural rigidity is achieved by introducing additional rings or steric bulk, which locks the molecule into a specific three-dimensional shape. mdpi.com Such analogues are valuable tools in medicinal chemistry for studying the precise interactions between a molecule and its biological target. nih.gov
The synthesis of these analogues often involves multi-step catalytic processes to build complex, polycyclic structures. mdpi.com For example, strategies used to create conformationally restricted analogues of nicotine (B1678760), which also contains a pyridine ring, can be conceptually applied. These syntheses include the creation of 2,3-annulated tricyclic derivatives and other polycyclic systems. nih.govmdpi.com A key strategy might involve an intramolecular cyclization, where functional groups on the this compound scaffold are induced to react with each other or with a tethered side chain to form a new ring. For instance, the cyano and carboxylic acid groups could be chemically transformed into reactive intermediates that then form a new fused ring system, thereby restricting conformational freedom.
Structural Diversity and Modification Strategies
Achieving structural diversity from a single starting scaffold like this compound relies on a variety of chemical modification strategies. These strategies target the different functional groups present in the molecule, allowing for the generation of a library of related compounds.
The primary sites for modification are:
The Carboxylic Acid Group (-COOH): This group can be readily converted into esters, amides, or acid chlorides. These transformations are fundamental in medicinal chemistry for altering properties like solubility and for creating prodrugs.
The Cyano Group (-C≡N): The cyano group is exceptionally versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine (-CH₂NH₂), or converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid. Its electron-withdrawing nature also influences the reactivity of the pyridine ring. evitachem.com
The Pyridine Ring: The nitrogen atom in the pyridine ring can be N-alkylated or oxidized to an N-oxide. The N-oxide is a useful intermediate that facilitates further substitution on the pyridine ring. organic-chemistry.org
A study on pyridoxine (B80251) hydroxamic acids demonstrated how a pyridine scaffold could be diversified. nih.gov Starting with a 5-hydroxymethyl derivative, a variety of functional groups were generated through oxidation to an aldehyde or carboxylic acid, or conversion to mesylates and halides, which then served as points for further modification. nih.gov This modular approach allows for the systematic exploration of how different substituents impact the molecule's properties.
Impact of Substituent Effects on Chemical Properties and Reactivity
The chemical properties and reactivity of the this compound molecule are significantly influenced by the electronic effects of its substituents. The interplay between the electron-withdrawing cyano group and the electron-donating methyl group, along with the carboxylic acid, dictates the electron density distribution within the pyridine ring.
Electron-Withdrawing Groups (EWGs): The cyano group at the 6-position is a strong EWG. It decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. It also increases the acidity of the carboxylic acid proton. In related nicotinic acid derivatives, the presence of an EWG like a chloro group has been shown to increase the acidity and enhance reactivity in nucleophilic substitution reactions.
Electron-Donating Groups (EDGs): The methyl group at the 5-position is a weak EDG. It slightly increases the electron density of the ring, counteracting the effect of the cyano group to some extent. In other nicotinic acid analogues, EDGs such as methoxy (B1213986) (-OCH₃) or methylamino (-NHCH₃) groups have been observed to reduce the acidity of the carboxylic acid moiety.
This balance of electronic effects is crucial. For example, in studies of 6-substituted nicotine derivatives, the affinity for nicotinic acetylcholine (B1216132) receptors was found to be dependent not just on the electronic nature (lipophilicity, represented by the π value) of the substituent at the 6-position, but also on its steric size. researchgate.net This indicates that both electronic and steric factors play a critical role in the molecule's interactions. Quantum chemical modeling on substituted anilines has further confirmed that the position of a substituent (para vs. meta) dramatically alters its electronic influence on the rest of the molecule, a principle that applies directly to substituted pyridines like this compound. rsc.org
Table 3: Predicted Effects of Substituents on Nicotinic Acid Analogues
| Substituent Type | Example | Position on Ring | Predicted Effect on Acidity | Predicted Effect on Ring Reactivity |
|---|---|---|---|---|
| Electron-Withdrawing | -Cl | 2 | Increased | Enhanced for nucleophilic substitution |
| Electron-Donating | -OCH₃ | 6 | Reduced | Decreased for nucleophilic substitution |
| Electron-Donating | -NHCH₃ | 2 | Reduced | Decreased for nucleophilic substitution |
This table is based on observed trends in substituted nicotinic acid derivatives and serves as a model for predicting effects on the this compound scaffold.
Coordination Chemistry of 6 Cyano 5 Methylnicotinic Acid and Its Analogues
Ligand Design and Coordination Modes
6-Cyano-5-methylnicotinic acid, a derivative of nicotinic acid (also known as vitamin B3), presents multiple potential coordination sites for metal ions. evitachem.com The ligand features a pyridine (B92270) ring, a carboxylic acid group, and a cyano group. evitachem.com This trifunctional nature allows for a variety of coordination modes, making it a versatile building block in the design of metal-organic frameworks (MOFs) and coordination polymers.
The primary coordination sites are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The cyano group can also participate in coordination, particularly with softer metal ions. researchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and temperature), and the presence of other coordinating or counter-ions. researchgate.netsysrevpharm.org
Analogues of this compound, such as nicotinic acid itself and its various substituted derivatives, also exhibit diverse coordination behaviors. For instance, nicotinic acid can act as a monodentate, bidentate, or bridging ligand, coordinating through the pyridine nitrogen and/or the carboxylate oxygen atoms. researchgate.net The presence of substituents, like the cyano and methyl groups in this compound, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the resulting complex's structure and stability. evitachem.com For example, the electron-withdrawing nature of the cyano group can enhance the acidity of the carboxylic acid and influence the binding affinity of the ligand to metal centers. evitachem.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in a solvent or solvent mixture. sysrevpharm.orgnih.gov Common techniques include solution-based methods, hydrothermal synthesis, and microwave-assisted synthesis. researchgate.netresearchgate.net The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties. These methods include single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, and elemental analysis. researchgate.netmdpi.comnih.gov
Transition Metal Complexes
Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide range of ligands, including nicotinic acid derivatives. libretexts.org The coordination geometry around the metal center in these complexes can vary significantly, including octahedral, tetrahedral, square planar, and trigonal bipyramidal arrangements. libretexts.orgresearchgate.net
For example, complexes of nicotinic acid and its derivatives with copper(II) have been shown to adopt various geometries, such as distorted square pyramidal and octahedral. researchgate.net Similarly, manganese(II) and nickel(II) complexes with 6-methylnicotinic acid have been reported to exhibit distorted octahedral and regular octahedral geometries, respectively. researchgate.net The choice of the transition metal ion plays a crucial role in determining the final structure and properties of the complex. libretexts.orgresearchgate.net
Table 1: Examples of Transition Metal Complexes with Nicotinic Acid Analogues
| Metal Ion | Ligand | Coordination Geometry | Reference |
| Cu(II) | Nicotinic acid | Distorted square pyramidal | researchgate.net |
| Co(II) | Nicotinic acid | Distorted octahedral | researchgate.net |
| Mn(II) | 6-Methylnicotinic acid | Distorted octahedral | researchgate.net |
| Ni(II) | 6-Methylnicotinic acid | Regular octahedral | researchgate.net |
This table is generated based on available data and is not exhaustive.
Structural Architectures of Coordination Polymers
The ability of nicotinic acid derivatives to act as bridging ligands facilitates the formation of coordination polymers, which are extended networks of metal ions linked by organic ligands. mdpi.com These polymers can have one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. researchgate.netnih.govmdpi.com
The dimensionality and topology of the coordination polymer are influenced by the coordination modes of the ligand, the coordination number and geometry of the metal ion, and the presence of counter-ions or solvent molecules that can participate in the coordination or hydrogen bonding interactions. researchgate.netmdpi.com For instance, the use of a tridentate ligand can lead to the formation of a 1D polymeric chain, which can be further linked into higher-dimensional structures through weaker interactions like hydrogen bonds. researchgate.net The synthesis of coordination polymers can be achieved through methods like hydrothermal reactions, which allow for the slow growth of crystals suitable for structural analysis. nih.gov
The structural diversity of these coordination polymers makes them interesting for applications in areas such as gas storage, separation, and catalysis.
Catalytic Applications of Metal-Nicotinate Complexes
Metal complexes derived from nicotinic acid and its analogues have shown promise in various catalytic applications. The catalytic activity of these complexes is often attributed to the redox properties of the metal center and the ability of the ligand to stabilize different oxidation states of the metal. nih.govrsc.org
For example, metal-nicotinate complexes have been explored as catalysts in oxidation reactions. nih.govrsc.org The design of the ligand can influence the catalytic performance by tuning the electronic and steric environment of the metal center. rsc.org For instance, the introduction of specific functional groups on the nicotinic acid backbone can enhance the catalytic activity or selectivity of the resulting complex.
While the catalytic applications of complexes specifically derived from this compound are not extensively documented in the provided search results, the broader class of metal-nicotinate complexes serves as a foundation for potential future research in this area. The unique electronic properties conferred by the cyano group in this compound could lead to novel catalytic activities. evitachem.com
Biological Activity and Mechanistic Studies of 6 Cyano 5 Methylnicotinic Acid Derivatives
Enzyme Inhibition Profiles
The structural features of 6-cyano-5-methylnicotinic acid derivatives, including the presence of a cyano group and a pyridine (B92270) ring, make them candidates for interacting with various enzymes. Studies on similar compounds suggest that these derivatives could play a role in modulating metabolic pathways through enzyme inhibition evitachem.com.
Protein Kinase Inhibition
While direct studies on this compound derivatives are limited, research on structurally related compounds provides insights into their potential as protein kinase inhibitors. A study on 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines, which share the cyano-pyridine core, identified a potent inhibitor of Aurora A kinase. This compound demonstrated high selectivity for Aurora A over Aurora B and 60 other kinases, suggesting that the cyano-pyridine scaffold can be a basis for developing selective kinase inhibitors nih.gov. Another derivative from this class was found to be a dual inhibitor of Aurora kinase and tubulin polymerization ebi.ac.uk. The addition of a cyano-substituted phenyl group to a core five-membered heterocyclic ring has been noted to significantly increase the inhibitory activity against p38α MAP kinase ijmphs.com.
Phosphatase Inhibition
Nicotinic acid and its related compounds have been investigated for their effects on phosphate (B84403) metabolism. A meta-analysis of studies on the use of nicotinic acid and its relatives in dialysis patients found that these compounds can significantly reduce serum phosphorus concentrations nih.gov. This suggests an indirect interaction with phosphate-regulating pathways, although direct inhibition of specific phosphatases by this compound derivatives has not been extensively documented. The regulation of protein phosphatases, such as PP1, is a complex process involving various inhibitors and targeting subunits, and the precise role of nicotinic acid derivatives in this context requires further investigation pnas.org.
Nicotinamidase Interactions
Nicotinamidases are enzymes that hydrolyze nicotinamide (B372718) to nicotinic acid. The interaction of this compound derivatives with these enzymes is of interest due to their structural similarity to the enzyme's substrate and product. While specific studies on this compound are not available, research on related compounds offers valuable insights into potential interactions.
Receptor Modulation
The pyridine ring, a core component of this compound, is a common motif in compounds that modulate various receptors. Chronic exposure to nicotine (B1678760), a well-known nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has been shown to increase the number of these receptors in the brain semanticscholar.org. The modulation of prolactin secretion is influenced by various factors, including dopamine (B1211576) and serotonin, which act on their respective G protein-coupled receptors (GPCRs). Thyrotropin-releasing hormone (TRH) also stimulates prolactin secretion unitslab.com. While direct evidence is lacking for this compound derivatives, their structural similarity to other receptor-active molecules suggests a potential for receptor modulation that warrants further investigation.
Molecular Interactions with Biological Targets
The biological activity of this compound derivatives is underpinned by their molecular interactions with various biological targets. The presence of the cyano group can enhance binding affinity to enzymes or receptors due to its electron-withdrawing properties, potentially leading to altered pharmacological profiles evitachem.com.
Antimicrobial Activity
Derivatives of nicotinic acid and related heterocyclic compounds have demonstrated a range of antimicrobial activities.
A series of novel 6-aryl-5-cyano-2-thiouracil derivatives were synthesized and evaluated for their antibacterial and antifungal properties. Several of these compounds exhibited significant activity. For instance, compounds 7b and 7c showed superior antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis when compared to the reference drug amoxicillin. Furthermore, compound 4i was identified as a broad-spectrum antimicrobial agent with notable antifungal activity against Candida albicans, exceeding that of the standard drug amphotericin B nih.gov.
| Compound | Test Organism | Activity (MIC in µg/mL) |
| 7b | S. aureus | > Amoxicillin |
| 7c | B. subtilis | > Amoxicillin |
| 4i | C. albicans | 2.34 |
| Amphotericin B | C. albicans | 3.00 |
In another study, 7-substituted derivatives of 6-cyano-5-imino-2-methyl-7-(methylthio)-5H-thiazolo[3,2-a]pyrimidine were synthesized and screened for their antimicrobial activity using the Kirby-Bauer disc diffusion method . While specific minimum inhibitory concentration (MIC) values were not provided in the abstract, the study indicated that these novel derivatives displayed antimicrobial properties.
Furthermore, the antimicrobial potential of transition metal complexes has been explored. Dioxidomolybdenum(VI) complexes of N'-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide, a derivative of nicotinic acid, showed higher antibacterial activity against E. coli (MIC = 0.62 ± 0.04 mmol/L) compared to the free ligand (MIC = ~5 mmol/L) mdpi.com. Similarly, 1,8-naphthyridine (B1210474) derivatives containing a cyano group have been developed as potential antimalarial agents, selectively inhibiting malaria protein farnesyltransferase in the low nanomolar range mdpi.com.
A series of 6-aryl-5-cyano thiouracil derivatives also demonstrated pronounced in-vitro antibacterial and antifungal activities, with some compounds showing more potent effects than standard drugs nih.gov.
Antibacterial Activity
Derivatives incorporating the cyano-pyridine or related structures have demonstrated notable antibacterial properties against a range of pathogenic bacteria. Research into novel 6-aryl-5-cyano thiouracils, which share a cyanopyrimidine core, has revealed compounds with fair to good broad-spectrum antibacterial activity. nih.gov For instance, certain derivatives were found to be active against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, compounds designated as 7b and 7c in one study showed superior antibacterial activity against these Gram-positive bacteria when compared to the reference drug amoxicillin. nih.gov
Further studies on different classes of derivatives have expanded on these findings. Novel 6-amino-8-methylquinolone derivatives have been synthesized and evaluated, showing that the combination of a methyl group at the C-8 position with an amino group at C-6 enhances activity, particularly against Gram-positive bacteria. nih.gov One of the synthesized compounds, a 1,2,3,4-tetrahydroisoquinolinyl derivative, displayed potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus strains (including methicillin- and ciprofloxacin-resistant strains) that were superior to ciprofloxacin. nih.gov
Similarly, the synthesis of novel cyano quinolone derivatives where a fluorine atom at the 6th position was replaced with a cyanide group resulted in compounds with significant activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org One such derivative, compound 2E, was found to be highly active against Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, Salmonella enterica, and Pseudomonas aeruginosa, with MIC values as low as 0.0008 µg/mL. semanticscholar.org The introduction of a cyano group is often explored to enhance the binding affinity of compounds to their biological targets. evitachem.com
Below is a summary of the antibacterial activity of selected derivatives.
| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC in µg/mL) |
| 6-Aryl-5-cyano thiouracil | 7b, 7c | S. aureus, B. subtilis | Superior to amoxicillin |
| 6-Aryl-5-cyano thiouracil | 6a, 6c | Broad Spectrum | Good to fair activity |
| Cyano 4-quinolone | 2E | S. aureus | 0.0011 |
| Cyano 4-quinolone | 2E | E. coli | 0.0047 |
| Cyano 4-quinolone | 2E | P. aeruginosa | 0.012 |
| Plant-derived compound | 23-methyl-6-O-desmethylauricepyrone | S. aureus (MSSA & MRSA) | 2 |
| Plant-derived compound | (Z,Z)-5-(trideca-4,7-dienyl)resorcinol | S. aureus (MSSA) | 4 |
| Plant-derived compound | (Z,Z)-5-(trideca-4,7-dienyl)resorcinol | S. aureus (MRSA) | 2 |
Antifungal Activity
In addition to antibacterial effects, derivatives of cyano-substituted heterocyclic compounds have been investigated for their potential as antifungal agents. Studies on 6-aryl-5-cyano thiouracils showed that some of these compounds possess antifungal properties. nih.gov One derivative, compound 4i, was identified as a broad-spectrum antimicrobial agent with notable antifungal activity against Candida albicans, reportedly higher than the reference drug amphotericin B. nih.gov Another compound from the same series exhibited moderate activity against C. albicans and Aspergillus niger. nih.gov
Research into other related structures, such as 6-methylcoumarin (B191867), has provided further evidence of antifungal potential. While not a direct derivative of this compound, its structural relation as a methylated heterocyclic compound offers relevant insights. 6-Methylcoumarin demonstrated strong antifungal activity against the plant pathogen Valsa mali, the causative agent of Valsa canker in apple trees. mdpi.comnih.gov It was effective in inhibiting both mycelial growth and spore germination in a concentration-dependent manner, with EC₅₀ values of 185.49 mg/L and 54.62 mg/L, respectively. mdpi.comnih.gov
The antifungal efficacy of various derivatives is summarized in the table below.
| Compound Class | Derivative Example | Fungal Strain | Activity (MIC or EC₅₀) |
| 6-Aryl-5-cyano thiouracil | 4i | Candida albicans | 2.34 µg/mL (MIC) |
| 6-Aryl-5-cyano thiouracil | 4g | C. albicans, A. niger | Moderate activity |
| 6-Methylcoumarin | 6-MCM | Valsa mali (mycelial growth) | 185.49 mg/L (EC₅₀) |
| 6-Methylcoumarin | 6-MCM | Valsa mali (spore germination) | 54.62 mg/L (EC₅₀) |
| Azasordarin | GW 515716 | Candida spp. | 0.12 - >16 µg/mL (MIC) |
| Azasordarin | GW 515716 | Aspergillus spp. | 0.5 - 2 µg/mL (MIC) |
Biochemical Pathway Investigations
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For derivatives of this compound and related compounds, investigations into their biochemical pathways are ongoing. The mechanism of action for such compounds often involves specific interactions with biological targets like enzymes or receptors. evitachem.com The presence of the electron-withdrawing cyano group may enhance binding affinity to these targets, potentially altering pharmacological profiles and modulating metabolic pathways. evitachem.com
Studies on the antifungal mechanism of 6-methylcoumarin against V. mali revealed that the compound damages the fungal cell membrane. mdpi.comnih.gov This was evidenced by an increase in mycelial conductivity, leakage of extracellular proteins, and higher content of malondialdehyde (MDA), an indicator of oxidative damage. mdpi.comnih.gov Furthermore, 6-methylcoumarin was found to significantly reduce the activity of cell wall degrading enzymes secreted by the fungus, thereby limiting its pathogenicity. mdpi.comnih.gov
In other studies, novel derivatives have been specifically designed to target key fungal enzymes. For example, a series of 5,6,7,8-tetrahydroquinazolin derivatives were developed to target sterol 14α-demethylase (CYP51), an essential enzyme in the fungal sterol biosynthesis pathway. nih.gov One of these compounds demonstrated excellent efficacy against the plant pathogen R. solani, with activity superior to the commercial fungicide Fluquinconazole, indicating successful targeting of this biochemical pathway. nih.gov These examples highlight that derivatives based on nicotinic acid and similar heterocyclic scaffolds can exert their antimicrobial effects through various mechanisms, including disruption of cell membrane integrity and inhibition of critical metabolic enzymes.
Advanced Research in Materials Science and Industrial Applications
Application in Advanced Materials Development
6-Cyano-5-methylnicotinic acid is a specialized pyridine (B92270) derivative recognized for its potential as a building block in the development of advanced materials. Its unique molecular structure, featuring a pyridine ring, a cyano group, and a carboxylic acid group, provides a versatile scaffold for creating materials with tailored electronic and functional properties.
Polymers and Coatings
While direct, large-scale industrial use of this compound in commercial polymers and coatings is not widely documented, its chemical structure suggests significant potential as a specialty monomer or additive. The presence of both a carboxylic acid and a nitrile functional group allows it to be incorporated into polymer chains through various polymerization reactions. For instance, the carboxylic acid group can undergo esterification or amidation to form polyester (B1180765) or polyamide chains, respectively. The nitrile group can also participate in specific polymerization reactions or be chemically modified post-polymerization to introduce other functionalities. The rigid pyridine core, when integrated into a polymer backbone, could enhance thermal stability and mechanical strength, making it a candidate for high-performance polymers and coatings designed for demanding applications.
Functional Materials
Research interest in this compound extends to the field of functional materials, particularly in organic electronics. The electronic properties inherent to its pyridine-based structure are a key area of investigation evitachem.com. The pyridine ring, combined with the electron-withdrawing nature of the cyano group, can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes it a potential component in the synthesis of organic semiconductors, dyes for solar cells, and other materials where precise control of electronic characteristics is crucial. Its ability to be chemically modified allows for the fine-tuning of these properties, opening avenues for its use as a building block in creating novel functional organic materials evitachem.com.
Industrial Synthesis Optimization and Scalability
The viability of this compound in material applications is intrinsically linked to the efficiency, cost-effectiveness, and environmental sustainability of its industrial-scale production.
Process Efficiency and Yield Optimization
The industrial synthesis of this compound typically begins with precursors such as 5-methylnicotinic acid or 3,5-dimethylpyridine (B147111) (3,5-lutidine) evitachem.com. A common synthetic route involves the oxidation of the methyl group on the precursor followed by the introduction of the cyano group. Optimizing this process for industrial scale requires meticulous control over reaction conditions to maximize yield and purity.
Key parameters that are manipulated for optimization include temperature, pressure, reaction time, and the choice of catalysts and oxidizing agents. For instance, in the synthesis of the precursor 5-methylnicotinic acid from 3,5-lutidine, controlling the temperature between 25-35°C and carefully adjusting the pH are critical steps to achieving high purity. In one patented method, after the initial oxidation reaction, the pH of the filtrate is precisely adjusted first to 0.3-0.6 and then to 2.5 to selectively precipitate the product and separate it from by-products, resulting in a final purity of over 99%.
The table below summarizes key optimization parameters for the synthesis of nicotinic acid derivatives, which are applicable principles for producing this compound.
| Parameter | Condition/Reagent | Purpose | Result |
| Starting Material | 3,5-Lutidine | Precursor for the pyridine ring | Forms the core structure |
| Oxidizing Agent | Potassium Permanganate (B83412) | Oxidizes the methyl group to a carboxylic acid | High conversion and purity |
| Temperature Control | 25-35°C during reaction | Manages reaction rate and minimizes side reactions | Improved selectivity and safety |
| pH Adjustment | Stepwise adjustment to 0.3-0.6, then 2.5 | Isolates product from by-products and impurities | Final product purity >99% |
| Catalyst | (Not specified for main compound) | Increases reaction rate and efficiency | Potentially lower energy consumption and faster throughput |
This interactive table is based on data from analogous synthesis processes.
Environmental Impact Mitigation in Industrial Production
Modern chemical manufacturing places a strong emphasis on green chemistry to minimize environmental impact. For the production of this compound and its precursors, this involves selecting less hazardous reagents and designing processes that reduce waste.
A significant step towards a more environmentally friendly synthesis is the choice of oxidizing agent. While traditional industrial oxidations for related compounds sometimes use nitric acid, this can produce nitrogen oxide (NOx) gases, which are potent greenhouse gases and contributors to acid rain. A greener alternative is the use of potassium permanganate in an aqueous solution evitachem.com. This method avoids the generation of NOx and utilizes water as a safe and environmentally benign solvent.
The process of producing high-purity 5-methylnicotinic acid, a key precursor, highlights several green chemistry principles. The reaction is carried out in water, avoiding the use of volatile organic solvents. The main by-product, manganese dioxide, can be filtered out, and with appropriate treatment, potentially recycled, improving the atom economy of the process. Careful pH control using hydrochloric acid allows for the isolation of the product without the need for complex and energy-intensive purification steps like distillation.
The following table compares traditional and greener approaches to the synthesis of related pyridine carboxylic acids.
| Aspect | Traditional Method (e.g., Nitric Acid Oxidation) | Greener Method (e.g., Permanganate Oxidation) |
| Solvent | Often requires harsh conditions, may use organic solvents | Water |
| Oxidizing Agent | Nitric Acid | Potassium Permanganate |
| By-products | Nitrogen Oxides (NOx), other gaseous pollutants | Manganese Dioxide (solid, filterable) |
| Environmental Concern | Greenhouse gas emissions, acid rain potential | Solid waste management |
| Overall Impact | Higher environmental footprint | Reduced air pollution, use of a safer solvent evitachem.com |
This interactive table illustrates comparative environmental impacts.
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. An MD simulation would model the movements and interactions of the atoms of 6-Cyano-5-methylnicotinic acid and its environment (e.g., a protein receptor and water molecules) over time. This can reveal conformational changes in both the ligand and the receptor upon binding, providing a more detailed understanding of the interaction dynamics. While MD simulations have been used to study systems like the nicotinic acetylcholine (B1216132) receptor transmembrane domain, specific molecular docking or dynamics studies involving this compound as the ligand were not found in the available literature. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built by calculating molecular descriptors (numerical representations of chemical information) and using them to predict the activity or property of interest.
For example, a QSAR study on a series of 6-substituted nicotine (B1678760) derivatives investigated how the electronic (σ), lipophilic (π), and steric (MOL VOL) properties of substituents at the 6-position influenced their affinity for nicotinic acetylcholinergic receptors. researchgate.net The study found that a combination of lipophilicity and the volume of the substituent could account for the binding affinity. researchgate.net A similar approach could be applied to a series of nicotinic acid derivatives to understand how the cyano and methyl groups of this compound might influence its biological activity. However, no specific QSAR or QSPR studies for this compound were identified in the searched literature.
Prediction of Spectroscopic Properties
Computational methods, particularly DFT and ab initio calculations, are frequently used to predict the spectroscopic properties of molecules. scispace.com By calculating the harmonic vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes.
For example, a DFT study on 6-methylnicotinic acid involved the calculation of its harmonic wave numbers to understand its vibrational properties. jocpr.com A similar computational analysis of this compound would predict the frequencies and intensities of its characteristic vibrational modes, which could then be used to interpret experimental spectroscopic data.
Table 2: Illustrative Spectroscopic Data Predicted by Quantum Calculations
| Spectroscopic Technique | Predicted Parameter | Information Gained |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Identification of functional groups (e.g., C≡N stretch, C=O stretch, O-H stretch). |
| Raman Spectroscopy | Raman scattering activities and frequencies. | Complements IR data, particularly for symmetric vibrations and skeletal modes. |
Note: This table illustrates the types of spectroscopic data that can be predicted computationally. It does not represent actual predicted data for this compound.
Analytical Methodologies for 6 Cyano 5 Methylnicotinic Acid and Its Metabolites
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of organic molecules like 6-Cyano-5-methylnicotinic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For a compound like this compound, which possesses both a polar carboxylic acid group and a moderately polar cyano group, reversed-phase HPLC would be the most probable method of choice.
Despite the suitability of this technique, a specific HPLC method for the analysis of this compound has not been detailed in the available literature. A hypothetical method would likely involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase would be a critical parameter to control the ionization of the carboxylic acid group and achieve optimal retention and peak shape. Detection would most likely be accomplished using a UV detector, as the pyridine (B92270) ring structure is expected to exhibit significant absorbance in the UV region.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC would be challenging. The high temperatures required for volatilization could lead to decarboxylation or other forms of degradation.
To overcome this limitation, derivatization is a common strategy in GC analysis. The carboxylic acid group of this compound could be converted to a more volatile ester, such as a methyl or ethyl ester, prior to injection into the GC system. This process of derivatization enhances the volatility and thermal stability of the analyte, allowing for successful separation. However, no specific GC methods, either direct or involving derivatization, for this compound have been reported in the scientific literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and sensitive detection of compounds. When coupled with a chromatographic separation technique such as HPLC or GC (LC-MS or GC-MS), it provides a high degree of selectivity and sensitivity.
For this compound, mass spectrometry could provide crucial information for its identification and quantification. The molecular weight of this compound is 162.15 g/mol . evitachem.com In a mass spectrum, one would expect to observe a molecular ion peak corresponding to this mass. Fragmentation patterns observed in the mass spectrum would provide valuable information about the compound's structure. While mass spectrometry is a standard technique for the analysis of such compounds, specific mass spectral data and fragmentation patterns for this compound are not available in public databases or scientific publications.
UV-Vis Spectrophotometric Quantification
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyridine ring and the cyano group in this compound are chromophores that are expected to absorb UV radiation.
This technique could potentially be used for the quantification of this compound in solution, provided that a wavelength of maximum absorbance (λmax) is determined and a calibration curve is established. However, specific information regarding the UV-Vis absorption spectrum and molar absorptivity of this compound is not documented in the available scientific literature.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Strategies
The advancement of synthetic organic chemistry continually seeks to improve efficiency, reduce environmental impact, and enhance molecular diversity. For 6-Cyano-5-methylnicotinic acid, future synthetic strategies are likely to focus on these core principles.
Current synthetic approaches often involve multi-step processes that may begin with precursors like 5-methylnicotinic acid, which can be derived from the oxidation of 3,5-dimethylpyridine (B147111). evitachem.com The introduction of the cyano group is a critical step that can be achieved through various methods, including nucleophilic substitution reactions. evitachem.com
Future research will likely gravitate towards the development of more streamlined and sustainable synthetic routes. This includes the exploration of:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a paramount goal in modern synthesis. For pyridine (B92270) derivatives, methods such as microwave-assisted synthesis and the use of green catalysts are being explored to reduce reaction times and energy consumption.
Catalytic C-H Cyanation: Direct cyanation of the pyridine ring at the 6-position would represent a significant advancement in efficiency. Research into transition-metal-catalyzed C-H activation and cyanation could provide a more atom-economical route to this compound and its derivatives.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. The development of a continuous flow synthesis for this compound could be highly advantageous for industrial-scale production.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Advantages | Potential Challenges |
| Green Chemistry | Reduced environmental impact, safer reaction conditions. | Catalyst stability and reusability, optimization of conditions. |
| Catalytic C-H Cyanation | High atom economy, fewer synthetic steps. | Regioselectivity, catalyst cost and sensitivity. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging with solid byproducts. |
Exploration of Undiscovered Biological Activities
The pyridine nucleus is a common scaffold in a vast array of biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound suggests a rich landscape for the discovery of novel biological activities. While direct biological studies on this compound are limited, the known activities of related cyanopyridine and nicotinic acid derivatives provide a strong rationale for future investigations.
Antimicrobial Properties: Cyanopyridine derivatives have demonstrated promising antibacterial and antifungal activities. The electronic properties conferred by the cyano group can enhance interactions with biological targets. Future research could involve screening this compound and its derivatives against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.
Enzyme Inhibition: Nicotinic acid and its derivatives are known to be involved in various metabolic pathways and can act as enzyme inhibitors. evitachem.com The unique electronic and steric properties of this compound make it a candidate for inhibiting specific enzymes implicated in diseases such as metabolic disorders or cancer.
Anti-inflammatory and Anticancer Potential: Many nicotinic acid derivatives have been investigated for their anti-inflammatory and anticancer properties. The cyano and methyl groups on the pyridine ring of this compound could modulate its interaction with targets in inflammatory and oncogenic signaling pathways.
Innovative Materials Science Applications
The electronic properties and structural rigidity of the pyridine ring, combined with the functional handles of the cyano and carboxylic acid groups, make this compound an attractive building block for novel materials.
Organic Electronics: The pyridine ring is an electron-deficient aromatic system, and the cyano group is a strong electron-withdrawing group. These features suggest that this compound could be utilized in the synthesis of organic semiconductors, potentially for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). evitachem.com
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous crystalline structures known as MOFs. The presence of the cyano and methyl groups could be used to functionalize the pores of the MOF, leading to materials with tailored properties for gas storage, separation, or catalysis.
Functional Polymers: The carboxylic acid and cyano groups provide reactive sites for the incorporation of this compound into polymer chains. This could lead to the development of functional polymers with enhanced thermal stability, specific recognition capabilities, or unique photophysical properties.
Interdisciplinary Research Opportunities
The multifaceted nature of this compound opens up numerous avenues for collaborative research across different scientific disciplines.
Chemical Biology: The potential biological activities of this compound could be explored through collaborations between synthetic chemists and biologists. Chemical biologists could use derivatives of this compound as chemical probes to study biological processes or as starting points for drug discovery programs.
Medicinal Chemistry and Pharmacology: The development of new therapeutic agents based on the this compound scaffold would require close collaboration between medicinal chemists, who would design and synthesize new derivatives, and pharmacologists, who would evaluate their efficacy and mechanism of action. evitachem.com
Materials Science and Engineering: The design and fabrication of novel devices based on materials derived from this compound would necessitate a synergistic effort between materials scientists, who would synthesize and characterize the materials, and engineers, who would integrate them into functional devices.
Nanomedicine: The functional groups on this compound could be used to conjugate it to nanoparticles for targeted drug delivery or diagnostic applications. This would involve interdisciplinary research at the interface of chemistry, materials science, and medicine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-cyano-5-methylnicotinic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyano-group introduction via nucleophilic substitution or nitrile coupling reactions. For analogs like methyl nicotinate derivatives, optimization includes adjusting solvent polarity (e.g., DMF for high-temperature reactions), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and controlled stoichiometry to minimize side products . Characterization should follow guidelines for reporting reaction yields, purity (HPLC ≥95%), and structural validation via NMR and IR spectroscopy .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, coupled with H/C NMR for functional group analysis (e.g., cyano-group resonance at ~110-120 ppm in C NMR). Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For stability testing, monitor thermal decomposition via TGA and hygroscopicity under controlled humidity .
Q. How can researchers design experiments to assess the solubility and stability of this compound in biological buffers?
- Methodological Answer : Perform pH-dependent solubility studies using shake-flask methods across physiological pH (1.2–7.4). Stability assays should include accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Use phosphate-buffered saline (PBS) and simulated gastric fluid to mimic in vivo conditions, referencing protocols for nicotinic acid analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Conduct systematic reviews with meta-analysis to harmonize data (e.g., subgroup analysis by cell line or assay type). Assess confounding variables such as impurity profiles (e.g., residual solvents affecting IC values) and experimental design flaws (e.g., lack of positive controls). Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can computational modeling predict the pharmacodynamic interactions of this compound with target enzymes?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities to nicotinic acetylcholine receptors or metabolic enzymes. Validate predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based NADH detection) and correlate with in silico ADMET profiles .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis of this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like reaction temperature (±2°C control) and mixing efficiency. Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. Statistical optimization via DoE (Design of Experiments) identifies robust operating ranges .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound-based compounds?
- Methodological Answer : Investigate pharmacokinetic barriers (e.g., plasma protein binding via equilibrium dialysis) and metabolic stability (hepatic microsome assays). Use isotopic labeling (e.g., C-tracers) to study biodistribution. Cross-reference toxicity data from structural analogs to refine dosing regimens .
Data Analysis & Validation
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For reproducibility, report mean ± SEM with n ≥ 3 biological replicates, adhering to guidelines in pharmacological studies .
Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
